ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Description
Ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.16779360 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-bonding Patterns and Molecular Structures
One study provides detailed insights into the hydrogen-bonding patterns and molecular structures of six derivatives of 2,4-dimethylpyrrole, including a compound similar to ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research reveals the significance of hydrogen bonding in determining the stability and structure of these compounds (Senge & Smith, 2005).
Synthesis and Characterization
Another study focuses on the synthesis, molecular structure, and spectral analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research highlights the compound's synthesis process, characterizing it through various spectroscopic techniques and evaluating its properties through quantum chemical calculations. The findings demonstrate the compound's potential for further chemical and physical studies, indicating its relevance in scientific research (Singh et al., 2013).
Computational Studies
Computational studies on derivatives of this compound, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been conducted to understand their molecular structure, vibrational properties, and potential for forming dimers through hydrogen bonding. These studies provide insights into the electronic structure and reactivity of these compounds, suggesting their utility in developing new chemical entities with potential applications in materials science and pharmaceutical research (Singh et al., 2014).
Non-linear Optical (NLO) Materials
Research on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides evidence of its potential as a non-linear optical (NLO) material. The study explores the compound's synthesis, characterization, and theoretical analysis, highlighting its suitability for applications in NLO technologies. This opens avenues for the development of new materials for optical and photonic devices (Singh et al., 2014).
Quantum Chemical and Spectroscopic Analyses
A combined experimental and quantum chemical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer highlights the compound's structural and spectroscopic properties. Through DFT calculations and spectroscopic analysis, the study provides detailed insights into the compound's reactivity and interaction patterns, underscoring its relevance in the study of molecular interactions and chemical reactivity (Singh et al., 2013).
Properties
IUPAC Name |
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-7-19-14(18)13-9(2)12(10(3)16-13)11(17)8-15(4,5)6/h16H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGXCQRIIPZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.